molecular formula C6H11Cl2N3O2 B1381428 2-Amino-3-(1H-pyrazol-4-yl)propanoic acid dihydrochloride CAS No. 1803566-40-6

2-Amino-3-(1H-pyrazol-4-yl)propanoic acid dihydrochloride

Cat. No. B1381428
CAS RN: 1803566-40-6
M. Wt: 228.07 g/mol
InChI Key: XXTQKDWDNZJAND-UHFFFAOYSA-N
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Description

“2-Amino-3-(1H-pyrazol-4-yl)propanoic acid dihydrochloride” is a chemical compound with the molecular formula C6H9N3O2. It is a derivative of propanoic acid where one of the hydrogen atoms in the methyl group is replaced by an amino group and the hydrogen atom in the methylene group is replaced by a 1H-pyrazol-4-yl group .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H9N3O2.2ClH/c7-5(6(10)11)1-4-2-8-9-3-4;;/h2-3,5H,1,7H2,(H,8,9)(H,10,11);2*1H . This indicates that the compound has a pyrazole ring attached to a carbon atom, which is also attached to an amino group and a carboxylic acid group .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 228.08 g/mol . It is a powder at room temperature . The compound’s InChI key is XXTQKDWDNZJAND-UHFFFAOYSA-N .

Scientific Research Applications

Medicinal Chemistry: Anticancer and Anti-inflammatory Agents

The pyrazole nucleus, to which 2-Amino-3-(1H-pyrazol-4-yl)propanoic acid dihydrochloride belongs, is a prominent scaffold in medicinal chemistry due to its therapeutic potential . Compounds with this nucleus have been explored for their anticancer and anti-inflammatory properties. The free amino group in the pyrazole ring can provide useful ligands for receptors or enzymes, which are crucial in the development of treatments for cancer and inflammation-related diseases .

Biological Activity: Enzyme Inhibition

Pyrazole derivatives have been identified as effective enzyme inhibitors. They play a significant role in the development of new pharmaceuticals that target enzymes responsible for disease progression. The structure of 2-Amino-3-(1H-pyrazol-4-yl)propanoic acid dihydrochloride allows it to interact with various enzymes, potentially leading to the discovery of novel inhibitors .

Supramolecular Chemistry: Building Blocks

Due to its structural versatility, 2-Amino-3-(1H-pyrazol-4-yl)propanoic acid dihydrochloride can serve as a building block in supramolecular chemistry. It can be used to create complex structures with specific physical and chemical properties, which are valuable in the design of new materials .

Polymer Chemistry: Monomers

In polymer chemistry, the pyrazole ring is used as a monomer to synthesize polymers with unique characteristics. These polymers can have applications ranging from industrial to biomedical fields, where the properties of the pyrazole ring can impart stability and functionality .

Agricultural Chemistry: Pesticides and Herbicides

The pyrazole derivatives are known for their use in agricultural chemistry, particularly in the synthesis of pesticides and herbicides. The structural features of 2-Amino-3-(1H-pyrazol-4-yl)propanoic acid dihydrochloride could be exploited to develop new compounds that are more effective and environmentally friendly .

Analytical Chemistry: Chromatographic Studies

In analytical chemistry, 2-Amino-3-(1H-pyrazol-4-yl)propanoic acid dihydrochloride can be used in chromatographic studies to help in the separation and analysis of complex mixtures. Its unique structure can provide specific interactions with analytes, improving the resolution and sensitivity of chromatographic methods .

Mechanism of Action

The mechanism of action of “2-Amino-3-(1H-pyrazol-4-yl)propanoic acid dihydrochloride” is not specified in the available literature . The biological activity of such compounds can vary widely depending on their specific chemical structure and the biological system in which they are used.

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray and to wash thoroughly after handling .

properties

IUPAC Name

2-amino-3-(1H-pyrazol-4-yl)propanoic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2.2ClH/c7-5(6(10)11)1-4-2-8-9-3-4;;/h2-3,5H,1,7H2,(H,8,9)(H,10,11);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXTQKDWDNZJAND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1)CC(C(=O)O)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-3-(1H-pyrazol-4-yl)propanoic acid dihydrochloride
Reactant of Route 2
2-Amino-3-(1H-pyrazol-4-yl)propanoic acid dihydrochloride
Reactant of Route 3
2-Amino-3-(1H-pyrazol-4-yl)propanoic acid dihydrochloride
Reactant of Route 4
2-Amino-3-(1H-pyrazol-4-yl)propanoic acid dihydrochloride
Reactant of Route 5
Reactant of Route 5
2-Amino-3-(1H-pyrazol-4-yl)propanoic acid dihydrochloride
Reactant of Route 6
2-Amino-3-(1H-pyrazol-4-yl)propanoic acid dihydrochloride

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